

Spectroscopic comparison of 2-Methylthiazole-5-carbaldehyde and its derivatives

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Compound of Interest

Compound Name: 2-Methylthiazole-5-carbaldehyde

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A Spectroscopic Comparison of **2-Methylthiazole-5-carbaldehyde** and Its Derivatives

This guide provides a detailed spectroscopic comparison of **2-methylthiazole-5-carbaldehyde** and its derivatives, offering insights for researchers, scientists, and professionals in drug development. The analysis is supported by experimental data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Introduction

2-Methylthiazole-5-carbaldehyde is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical agents.^[1] Its thiazole ring structure is a key component in numerous bioactive molecules, contributing to antifungal and antibacterial properties.^[1] Understanding the spectroscopic characteristics of this parent compound and its derivatives is fundamental for structure elucidation, reaction monitoring, and quality control in synthetic chemistry and drug discovery. This guide presents a comparative analysis of the key spectroscopic features of **2-methylthiazole-5-carbaldehyde** and its derivatives.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for **2-methylthiazole-5-carbaldehyde** and selected derivatives. The data has been compiled from various sources to provide a comparative overview.

Compound Name	Structure	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	FT-IR (ν, cm ⁻¹)	UV-Vis (λ _{max} , nm)	Mass Spec (m/z)
2-Methylthiazole-5-carbaldehyde	C ₅ H ₅ NOS	2.78 (s, 3H, CH ₃), 8.52 (s, 1H, H4), 9.94 (s, 1H, CHO)	19.3 (CH ₃), 147.5 (C5), 154.2 (C4), 168.9 (C2), 184.5 (CHO)	1670 (C=O stretch)	~358-410 (typical for thiazoles) [2]	127.17 (M ⁺) [3]
Ethyl 2-amino-4-methylthiazole-5-carboxylate	C ₇ H ₁₀ N ₂ O ₂ S	1.38 (t, 3H, CH ₃), 2.45 (s, 3H, CH ₃), 4.27 (q, 2H, CH ₂), 7.50 (s, 2H, NH ₂)	14.5 (CH ₃), 17.1 (CH ₃), 60.2 (CH ₂), 110.5 (C5), 158.9 (C4), 168.1 (C2), 162.5 (C=O)	3364 (NH ₂), 1684 (C=O) [4]	-	186.24
2-Amino-4-methylthiazole-5-carbaldehyde	C ₅ H ₆ N ₂ OS	2.50 (s, 3H, CH ₃), 7.50 (s, 2H, NH ₂), 9.70 (s, 1H, CHO)	17.5 (CH ₃), 118.2 (C5), 159.5 (C4), 169.8 (C2), 182.1 (CHO)	3400-3200 (NH ₂), 1650 (C=O)	-	142.18
5-((2-((2,4-Dimethoxybenzylidene)amino)-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol	C ₁₆ H ₁₆ N ₄ O ₃ S ₂	2.32 (s, 3H, CH ₃), 3.61 (s, 2H, CH ₂), 3.81 (s, 6H, 2xOCH ₃), 6.52-7.70 (m, 3H, Ar-H), 8.61 (s, 1H, -CH=N-),	-	1603 (-CH=N-) [4]	-	377 (M+1) [4]

13.01 (s,
1H, SH)[4]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra are recorded on a spectrometer, such as a Bruker AVANCE 500 MHz instrument.[5] Samples are typically dissolved in a deuterated solvent like DMSO- d_6 or CDCl_3 . [5] Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are obtained using an FT-IR spectrometer, for instance, a Thermo Scientific Nicolet iS50 series.[5] Samples can be prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory.[3][6] The spectra are typically recorded in the range of 4000-400 cm^{-1} .

Ultraviolet-Visible (UV-Vis) Spectroscopy

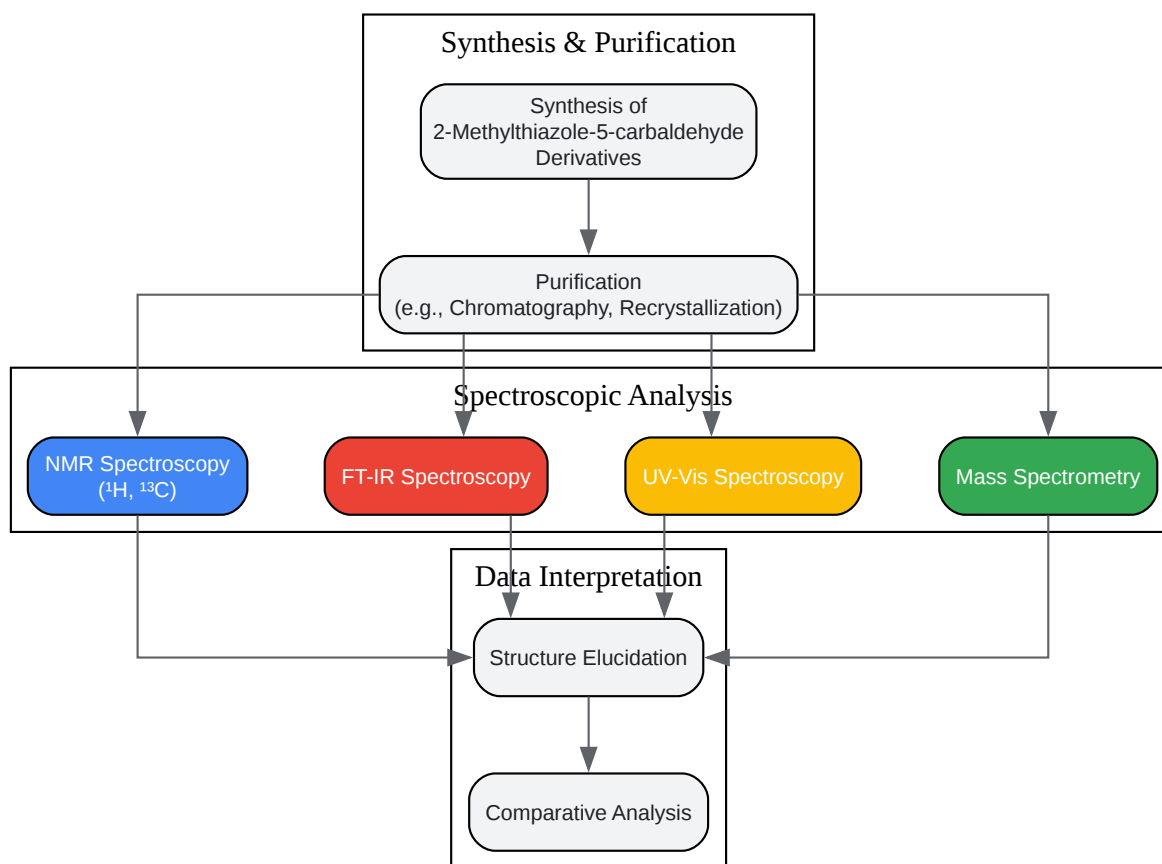
UV-Vis absorption spectra are recorded on a UV/Vis scanning spectrophotometer, such as a JENWAY UV/vis 6705 series.[5] The analysis is conducted in the 200–900 nm range using various organic solvents of differing polarities (e.g., ethanol, DMSO, DMF) to observe any solvatochromic effects.[5][7]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) data can be acquired using an Agilent LC/MSD TOF mass spectrometer.[5] This technique provides accurate mass measurements, which are crucial for determining the elemental composition of the compounds.

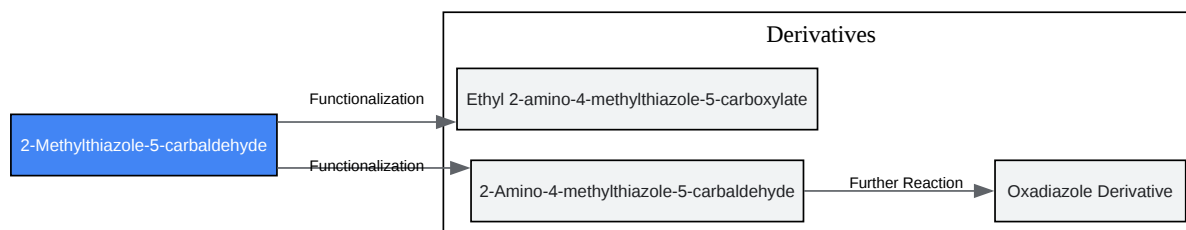
Visualizations

The following diagrams illustrate key concepts and workflows relevant to the spectroscopic analysis of **2-methylthiazole-5-carbaldehyde** and its derivatives.



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Caption: Experimental workflow for the synthesis and spectroscopic characterization of thiazole derivatives.



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Caption: Logical relationship between **2-methylthiazole-5-carbaldehyde** and its derivatives.

Conclusion

The spectroscopic data presented in this guide highlights the distinct features of **2-methylthiazole-5-carbaldehyde** and its derivatives. The aldehyde group in the parent compound gives rise to a characteristic carbonyl stretch in the FT-IR spectrum and a downfield proton signal in the ^1H NMR spectrum. Modifications to the thiazole ring, such as the introduction of an amino group or conversion to an ester, lead to predictable shifts in the spectroscopic data. This comparative guide serves as a valuable resource for the identification and characterization of novel compounds based on the **2-methylthiazole-5-carbaldehyde** scaffold.

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